Hyocholic Acid-d5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H40O5 |
|---|---|
分子量 |
413.6 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1/i8D2,12D2,14D |
InChI 键 |
DKPMWHFRUGMUKF-JOZRCTICSA-N |
产品来源 |
United States |
Foundational & Exploratory
Isotopic Purity of Hyocholic Acid-d5: A Technical Guide
This technical guide provides an in-depth analysis of the isotopic purity of Hyocholic Acid-d5, a deuterated analog of Hyocholic Acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis by mass spectrometry.
Introduction to this compound
Hyocholic Acid is a primary bile acid found in significant concentrations in certain species, such as pigs, and in trace amounts in humans. The deuterated form, this compound, serves as an invaluable internal standard in metabolic research and clinical diagnostics. Its use in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allows for the precise quantification of its unlabeled counterpart in various biological matrices. The stability and mass shift provided by the deuterium (B1214612) labels are critical for distinguishing the internal standard from the endogenous analyte.
Isotopic Purity Data
The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for quantitative applications. It is typically determined by mass spectrometry and is reported as the percentage of the desired isotopologue (in this case, the d5 species) relative to all other isotopic variants (d0, d1, d2, d3, d4, etc.). While a specific certificate of analysis for this compound providing isotopic distribution is not publicly available, the following table represents typical specifications for high-quality deuterated bile acids based on data from leading suppliers.
| Parameter | Specification | Source |
| Chemical Purity (HPLC) | >95% to >99% | [1] |
| Isotopic Enrichment | ≥98% | [2] |
| Isotopic Distribution | ||
| d0 | <0.1% | Representative Data |
| d1 | <0.5% | Representative Data |
| d2 | <1.0% | Representative Data |
| d3 | <2.0% | Representative Data |
| d4 | <5.0% | Representative Data |
| d5 | >90% | Representative Data |
Note: The isotopic distribution values are representative and may vary between different manufacturing batches and suppliers. Researchers should always refer to the certificate of analysis provided with the specific lot of this compound.
Experimental Protocol for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using high-resolution mass spectrometry (HRMS). The following is a generalized protocol for this analysis.
Objective: To determine the isotopic distribution and enrichment of this compound.
Materials:
-
This compound sample
-
High-purity solvents (e.g., methanol (B129727), acetonitrile, water)
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in an appropriate solvent, typically methanol or a mixture of methanol and water. The concentration is optimized to achieve a stable and strong signal in the mass spectrometer.
-
Chromatographic Separation (Optional but Recommended): While direct infusion can be used, coupling the mass spectrometer to an LC system is preferable to separate the analyte from any potential impurities. A reverse-phase C18 column is commonly used for bile acid analysis.
-
Mass Spectrometric Analysis:
-
The sample is introduced into the mass spectrometer.
-
The instrument is operated in full-scan mode to detect the molecular ions of all isotopic species.
-
The relative abundance of the ions corresponding to the unlabeled Hyocholic Acid (d0) and its deuterated isotopologues (d1, d2, d3, d4, and d5) are measured.
-
-
Data Analysis:
-
The isotopic distribution is calculated from the relative intensities of the corresponding ion peaks in the mass spectrum.
-
The isotopic purity is reported as the percentage of the d5 isotopologue relative to the sum of all isotopologues.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the use and analysis of this compound.
Caption: Workflow for Determining Isotopic Purity of this compound.
References
Hyocholic Acid-d5 chemical structure and properties
Hyocholic Acid-d5 is the deuterated form of hyocholic acid, a trihydroxy bile acid that is gaining significant attention in metabolic research. While present in trace amounts in humans, it is a primary bile acid in pigs, a species known for its resistance to type 2 diabetes.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is structurally identical to hyocholic acid, with the exception of five deuterium (B1214612) atoms, which replace five hydrogen atoms. This isotopic labeling makes it a valuable tool in various analytical and research applications.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid-d5 | Inferred from Hyocholic Acid IUPAC name[5] |
| Molecular Formula | C₂₄H₃₅D₅O₅ | [6] |
| Molecular Weight | 413.60 g/mol | [6] |
| Synonyms | γ-Muricholic acid-d5, Iocholic acid-d5 | Inferred from Hyocholic Acid synonyms[2][5] |
| Storage Temperature | -20°C | [2][7] |
| Stability | At least 1 year at -20°C | [2] |
Biological Role and Signaling Pathways
The biological significance of this compound is directly linked to its non-deuterated counterpart. Hyocholic acid has emerged as a key signaling molecule in metabolic regulation, particularly in glucose homeostasis.[1][2][8] It exerts its effects through a unique dual-action mechanism involving two key receptors: TGR5 (G-protein-coupled bile acid receptor 1) and FXR (farnesoid X receptor).[1][8][9][10]
Hyocholic acid simultaneously activates TGR5 and inhibits FXR in enteroendocrine cells.[1][3] This dual regulation leads to an upregulation of proglucagon gene transcription and subsequent secretion of glucagon-like peptide-1 (GLP-1).[3] GLP-1 is a critical incretin (B1656795) hormone that enhances insulin (B600854) secretion, thereby improving glucose tolerance.[8][11]
Below is a diagram illustrating this signaling pathway.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4] Its stable isotope-labeled nature allows for precise and accurate quantification of hyocholic acid in complex biological matrices like plasma, serum, and fecal matter.[2][4]
Given the inverse correlation between hyocholic acid levels and metabolic diseases like type 2 diabetes and obesity, accurate quantification is crucial for:
-
Biomarker discovery and validation: Establishing hyocholic acid as a reliable biomarker for metabolic health.[8][9]
-
Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion of hyocholic acid-based therapeutics.
-
Metabolomic research: Understanding the broader role of bile acid metabolism in health and disease.
Experimental Methodologies
Quantification of Hyocholic Acid using LC-MS with this compound Internal Standard
A typical experimental workflow for the quantification of hyocholic acid in a biological sample involves sample preparation, LC separation, and MS detection.
1. Sample Preparation:
-
Extraction: Bile acids are extracted from the biological matrix (e.g., serum) using a suitable organic solvent, often through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Internal Standard Spiking: A known concentration of this compound is added to the sample at the beginning of the extraction process to account for sample loss during preparation and for variations in instrument response.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where hyocholic acid and its deuterated internal standard are separated from other sample components on a C18 column.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to hyocholic acid and this compound.
3. Data Analysis:
-
The concentration of hyocholic acid in the original sample is calculated by comparing the peak area ratio of the analyte (hyocholic acid) to the internal standard (this compound) against a calibration curve prepared with known concentrations of hyocholic acid.
The following diagram outlines this experimental workflow.
Synthesis of Hyocholic Acid
Recent advancements have reported the synthesis of hyocholic acid from chenodeoxycholic acid.[12] The key step in this synthesis is a Rubottom oxidation of a silyl (B83357) enol ether intermediate, which allows for the direct incorporation of the oxygen at the C6 position.[12] This synthetic route provides a foundation for producing hyocholic acid and its isotopically labeled variants like this compound for research purposes. Further derivatization techniques have also been developed to distinguish hyocholic acid from its isomers, such as cholic acid, using mass spectrometry.[12]
References
- 1. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hyocholic Acid | C24H40O5 | CID 92805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel microbial modifications of bile acids and their functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyocholic acid: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 12. Synthesis of hyocholic acid and its derivatization with sodium periodate to distinguish it from cholic acid by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Manufacturing of Hyocholic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed chemical synthesis route for Hyocholic Acid-d5, a deuterated internal standard crucial for metabolic research and drug development. Due to the absence of a publicly available, standardized protocol for the synthesis of this compound, this guide outlines a feasible multi-step pathway based on established principles of bile acid chemistry and deuteration methodologies. The proposed synthesis commences with the readily available chenodeoxycholic acid and incorporates key reactions such as catalytic deuteration and Rubottom oxidation to achieve the target molecule.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-stage process involving the protection of functional groups, introduction of unsaturation for subsequent deuteration, the core deuteration step, introduction of the C6-hydroxyl group, and final deprotection.
Quantitative Data Summary
The following table summarizes the expected, though hypothetical, quantitative data for each major step in the proposed synthesis of this compound. These values are estimated based on reported yields for analogous reactions in bile acid chemistry.
| Step | Reaction | Starting Material | Product | Expected Yield (%) | Purity (%) |
| 1 | Protection of Hydroxyl and Carboxyl Groups | Chenodeoxycholic Acid | 3α,7α-diacetoxy-5β-cholan-24-oic acid methyl ester | 95-98 | >98 |
| 2 | Introduction of a Δ6,8(14)-diene system | 3α,7α-diacetoxy-5β-cholan-24-oic acid methyl ester | 3α,7α-diacetoxy-5β-chol-6,8(14)-dien-24-oic acid methyl ester | 60-70 | >95 |
| 3 | Catalytic Deuteration | 3α,7α-diacetoxy-5β-chol-6,8(14)-dien-24-oic acid methyl ester | 3α,7α-diacetoxy-5β-cholan-6,7,8,14-d4-24-oic acid methyl ester | 90-95 | >98 (Isotopic) |
| 4 | Silyl (B83357) Enol Ether Formation | 3α,7α-diacetoxy-5β-cholan-6,7,8,14-d4-24-oic acid methyl ester | 3α,7α-diacetoxy-6-trimethylsilyloxy-5β-chol-5-en-6,8,14-d3-24-oic acid methyl ester | 85-90 | >95 |
| 5 | Rubottom Oxidation | 3α,7α-diacetoxy-6-trimethylsilyloxy-5β-chol-5-en-6,8,14-d3-24-oic acid methyl ester | 3α,6α,7α-triacetoxy-5β-cholan-6,8,14-d3-24-oic acid methyl ester | 75-85 | >95 |
| 6 | Deuterium (B1214612) Exchange at C5 | 3α,6α,7α-triacetoxy-5β-cholan-6,8,14-d3-24-oic acid methyl ester | 3α,6α,7α-triacetoxy-5β-cholan-5,6,8,14-d4-24-oic acid methyl ester | 80-90 | >98 (Isotopic) |
| 7 | Deprotection (Hydrolysis) with D2O workup | 3α,6α,7α-triacetoxy-5β-cholan-5,6,8,14-d4-24-oic acid methyl ester | This compound | 90-95 | >99 |
Experimental Protocols
The following are detailed experimental protocols for the key stages of the proposed synthesis.
Step 1: Protection of Chenodeoxycholic Acid
-
Esterification: Dissolve chenodeoxycholic acid in methanol (B129727) and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with ethyl acetate (B1210297).
-
Acetylation: Dissolve the methyl chenodeoxycholate in dichloromethane (B109758) and add an excess of acetic anhydride (B1165640) and pyridine. Stir the reaction at room temperature for 12-16 hours. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 3α,7α-diacetoxy-5β-cholan-24-oic acid methyl ester.
Step 2: Introduction of a Δ6,8(14)-diene system
-
To a solution of the protected chenodeoxycholic acid from Step 1 in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture under inert atmosphere for 2-4 hours to effect allylic bromination.
-
After cooling, filter the succinimide (B58015) and concentrate the filtrate.
-
Dissolve the crude bromide in a suitable solvent for elimination (e.g., collidine) and heat to reflux to induce dehydrobromination, forming the diene system.
-
Purify the resulting diene by column chromatography.
Step 3: Catalytic Deuteration
-
Dissolve the diene from Step 2 in a suitable solvent (e.g., ethyl acetate).
-
Add a catalyst, such as 10% Palladium on carbon.
-
Subject the mixture to a deuterium gas (D2) atmosphere (typically 1-5 atm) in a Parr hydrogenation apparatus.
-
Stir vigorously at room temperature until the uptake of deuterium ceases (typically 12-24 hours).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the deuterated product.
Step 4 & 5: Rubottom Oxidation for 6α-Hydroxylation
-
Silyl Enol Ether Formation: To a solution of the deuterated product from Step 3 in anhydrous tetrahydrofuran (B95107) (THF) at -78°C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). After stirring for 1 hour, add trimethylsilyl (B98337) chloride (TMSCl) and allow the reaction to warm to room temperature.
-
Oxidation: Dissolve the crude silyl enol ether in dichloromethane and cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA) portion-wise and stir for 2-4 hours.
-
Work up the reaction by washing with a sodium bisulfite solution, followed by saturated sodium bicarbonate and brine.
-
Purify the resulting α-hydroxy ketone by column chromatography.
Step 6 & 7: Final Deuteration and Deprotection
-
C5-Deuteration: The ketone at C6 can be enolized under basic conditions in the presence of a deuterium source. Dissolve the product from Step 5 in deuterated methanol (MeOD) and add a catalytic amount of sodium methoxide. Stir at room temperature to allow for H/D exchange at the C5 position.
-
Hydrolysis: To the resulting product, add a solution of potassium carbonate in D2O/methanol-d4. Reflux the mixture for 4-8 hours to hydrolyze the acetate and methyl ester groups.
-
Acidify the reaction mixture with DCl in D2O and extract the this compound with ethyl acetate.
-
Wash the organic layer with D2O, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Purify by recrystallization or chromatography.
Visualizations
Proposed Synthesis Workflow
Caption: A flowchart illustrating the proposed multi-step chemical synthesis of this compound.
Signaling Pathway of Hyocholic Acid
Hyocholic acid is known to exert its biological effects through the modulation of key nuclear and cell surface receptors involved in bile acid homeostasis and metabolic regulation.
Caption: A diagram showing the dual signaling mechanism of Hyocholic Acid via TGR5 activation and FXR antagonism.
Hyocholic Acid-d5 as a Tracer in Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyocholic acid (HCA) and its derivatives are bile acids that have garnered significant attention in metabolic research. Predominantly found in the bile of pigs, a species known for its resistance to type 2 diabetes, HCA is also present in trace amounts in human blood and urine.[1][2] Recent studies have highlighted HCA's role not just in lipid digestion, but as a critical signaling molecule in regulating glucose homeostasis, making it a promising biomarker and therapeutic target for metabolic disorders like diabetes and non-alcoholic fatty liver disease (NAFLD).[3][4]
This technical guide explores the application of Hyocholic Acid-d5 (HCA-d5), a stable isotope-labeled version of HCA, as a tracer in metabolic studies. Stable isotopes are invaluable tools in drug development and metabolic research, serving as tracers for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) without the safety concerns associated with radioactive isotopes.[5][6] HCA-d5 allows for the precise tracking and quantification of HCA metabolism, providing deeper insights into its physiological and pathological roles.
Core Principles: Hyocholic Acid Metabolism and Signaling
Hyocholic acid is a trihydroxy-5β-cholanic acid with hydroxyl groups at the 3α, 6α, and 7α positions.[7] It is synthesized from chenodeoxycholic acid (CDCA) via 6α-hydroxylation.[7][8] Like other bile acids, HCA's functions are mediated through its interaction with specific receptors, primarily the G-protein-coupled bile acid receptor 1 (TGR5) and the farnesoid X receptor (FXR).[3][9]
A unique characteristic of HCA is its dual activity: it simultaneously activates TGR5 and antagonizes FXR.[1][2][3] This distinct mechanism promotes the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, which in turn enhances insulin (B600854) secretion and improves glucose control.[2][9][10]
Bile Acid Synthesis Pathway
The synthesis of bile acids from cholesterol occurs in the liver through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. The classical pathway is responsible for the majority of bile acid production.[11][12] Hyocholic acid is considered a secondary bile acid in humans, synthesized from the primary bile acid chenodeoxycholic acid (CDCA).[11][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hyocholic acid species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Hyocholic acid - Wikipedia [en.wikipedia.org]
- 9. Hyocholic acid and glycemic regulation: comments on ‘Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 13. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals in mass spectrometry. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays. The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[1]
An internal standard is crucial for correcting analytical variability in quantitative mass spectrometry, especially in liquid chromatography-mass spectrometry (LC-MS).[2] An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thus compensating for variations in sample preparation, injection volume, and instrument response.[2] Deuterated internal standards are widely considered the gold standard for quantitative bioanalysis because their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2]
Key Advantages:
-
Co-elution with Analyte: In chromatographic separations, the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.[1]
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency.[1]
-
Correction for Variability: By adding a known amount of the deuterated internal standard to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, it is possible to correct for variability introduced during extraction, handling, and injection.[1] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.[1]
Physicochemical Properties and the Isotope Effect
The substitution of hydrogen with deuterium, a stable isotope of hydrogen containing an additional neutron, introduces subtle changes in the physicochemical properties of a molecule.[2] The most significant of these is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic pathway.[2] This principle is fundamental to the use of deuterated compounds in drug development to enhance metabolic stability.[2][3]
Another phenomenon to consider is the chromatographic isotope effect , where deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[2] This is attributed to small differences in polarity and molecular volume arising from the C-D bond being slightly shorter and less polar than the C-H bond.[2][4] While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[1][5]
Data Presentation: Quantitative Performance
The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages over non-deuterated (structural analogue) internal standards.
Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies [6]
| Internal Standard Strategy | Analyte | Matrix | Precision (%CV) | Accuracy (%Bias) |
| Deuterated IS | Sirolimus | Whole Blood | 2.7 - 5.7 | Not Reported |
| Analog IS | Sirolimus | Whole Blood | 7.6 - 9.7 | Not Reported |
| Deuterated IS | Kahalalide F | Plasma | 7.6 | +0.3 |
| Analog IS | Kahalalide F | Plasma | 8.6 | -3.2 |
Data synthesized from a method validation study for immunosuppressants in whole blood and a study on the marine anticancer agent Kahalalide F.[2][7] This table highlights the significant improvement in precision and accuracy when a deuterated internal standard is used.
Table 2: Impact of Internal Standard Choice on Assay Precision for Kahalalide F [2]
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue.[2] The use of the deuterated standard also resulted in a mean bias that was not significantly different from the true value.[2]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis using deuterated internal standards. The following are detailed methodologies for common sample preparation techniques and a general LC-MS/MS analysis workflow.
Sample Preparation Incorporating Deuterated Internal Standards
A. Protein Precipitation (for Plasma Samples) [2]
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[2]
-
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) (ACN) with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
-
B. Solid-Phase Extraction (SPE) (for Urine Samples) [2]
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[2]
-
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol (B129727) through each cartridge.
-
Equilibration: Pass 1 mL of water through each cartridge.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
-
General LC-MS/MS Analysis Workflow
This provides a generalized methodology for a typical quantitative LC-MS/MS analysis using a deuterated internal standard.
-
Preparation of Standards:
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution. These will be used to construct the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples.
-
-
LC-MS/MS Instrument Parameters:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), in positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the deuterated internal standard for all samples.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each injection.[8]
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[8]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Tracing deuterium from labeled glucose through central carbon metabolism.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[2] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate synthesis and selection, and careful method validation are essential for their successful implementation in regulated and research environments. The use of deuterated internal standards is highly recommended by regulatory agencies for the validation of bioanalytical methods.[2]
References
Hyocholic Acid-d5: A Technical Guide for Researchers
This guide provides a comprehensive overview of Hyocholic Acid-d5, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based research. It is intended for researchers, scientists, and professionals in drug development and metabolomics who require reliable sourcing and application of this stable isotope-labeled compound.
Introduction to this compound
This compound is the deuterium-labeled version of Hyocholic Acid (HCA), a primary bile acid in pigs and a minor bile acid in humans.[1][2][3] In clinical and metabolic research, stable isotope-labeled internal standards are indispensable for correcting variations in sample preparation and instrument response in quantitative analyses by mass spectrometry (MS).[1][4] this compound, with its increased mass due to the deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of its unlabeled counterpart, hyocholic acid, in biological samples.
Suppliers and Purchasing Options
A variety of chemical suppliers offer this compound and its related deuterated forms. The choice of supplier may depend on factors such as purity, available quantities, and institutional purchasing agreements. Below is a comparative summary of key suppliers. For precise pricing and availability, it is recommended to visit the supplier's website and request a quote.
| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities |
| MedChemExpress | This compound | HY-121238S1 | >98% | 1mg, 5mg, 10mg |
| Cayman Chemical | Hyocholic Acid-d4 | 27033 | ≥99% deuterated forms (d1-d4) | 1 mg, 5 mg |
| LGC Standards | alpha-Hyodeoxycholic Acid-d5 | TRC-H998102-1MG | >95% (HPLC) | 1 mg, 10 mg |
| Santa Cruz Biotechnology | α-Hyodeoxycholic acid-d5 | sc-219672 | Not specified | Contact for details |
| Toronto Research Chemicals (TRC) | Beta-Hyodeoxycholic Acid-d5 Methyl Ester | Not specified | Not specified | 10 mg |
Note: Product names and deuteration patterns (d4 vs. d5) may vary between suppliers. Researchers should carefully verify the product specifications to ensure suitability for their experimental needs.
Experimental Protocols: Quantification of Bile Acids using this compound
The use of this compound as an internal standard is central to the accurate quantification of hyocholic acid in biological matrices such as plasma, serum, and tissue homogenates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The goal of sample preparation is to extract the bile acids from the biological matrix while removing interfering substances like proteins and phospholipids. Two common methods are protein precipitation (PPT) and solid-phase extraction (SPE).
1. Protein Precipitation (PPT):
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed amount of this compound solution of a known concentration.
-
Add 3-4 volumes of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to precipitate the proteins.
-
Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant, which contains the bile acids and the internal standard.
-
The supernatant can then be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the biological sample, to which a known amount of this compound has been added, onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove salts and other polar impurities.
-
Elute the bile acids and the internal standard with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue for LC-MS/MS injection.
LC-MS/MS Analysis
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate the bile acids. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid or ammonium (B1175870) acetate, is employed to achieve separation of the various bile acid species.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification. Specific precursor-to-product ion transitions for both hyocholic acid and this compound are monitored. The ratio of the peak area of hyocholic acid to the peak area of this compound is used to calculate the concentration of hyocholic acid in the sample by referencing a calibration curve.
Visualizing Key Pathways and Workflows
Workflow for Using a Deuterated Internal Standard in LC-MS Analysis
The following diagram illustrates the typical workflow for quantitative analysis using a deuterated internal standard like this compound.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Signaling Pathways of Hyocholic Acid: TGR5 and FXR
While this compound is used as an analytical standard, its non-deuterated counterpart, hyocholic acid, is biologically active and exerts its effects through signaling pathways involving the Takeda G-protein-coupled receptor 5 (TGR5) and the Farnesoid X Receptor (FXR). Understanding these pathways is crucial for researchers in metabolic diseases.
Caption: Simplified signaling pathways of Hyocholic Acid involving TGR5 and FXR.
Conclusion
This compound is an essential tool for researchers requiring precise and accurate quantification of hyocholic acid in biological systems. This guide provides a foundational understanding of its procurement and application. By selecting a reputable supplier and employing robust analytical methodologies, researchers can ensure the reliability and reproducibility of their findings in the fields of metabolomics and drug development.
References
Methodological & Application
Application Notes and Protocols for Hyocholic Acid-d5 Internal Standard in LC-MS/MS Analysis of Bile Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules in lipid, glucose, and energy metabolism, acting through receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5)[1][2][3]. Their accurate quantification in biological matrices is vital for understanding various physiological and pathological processes, including liver diseases and metabolic disorders[4][5]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary analytical technique for this purpose due to its high sensitivity and specificity.
The use of stable isotope-labeled internal standards is critical for accurate and precise quantification of bile acids by LC-MS/MS, as they effectively compensate for matrix effects and variations in sample preparation and instrument response. Hyocholic Acid-d5 (HCA-d5) is a deuterated analog of Hyocholic Acid (HCA), a primary bile acid in some mammals, and serves as an excellent internal standard for the quantification of HCA and other related bile acids. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of bile acids.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of a panel of bile acids, including Hyocholic Acid, using a deuterated internal standard like HCA-d5.
Table 1: LC-MS/MS Method Parameters and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Hyocholic Acid (HCA) | 407.3 | 407.3 | Optimized | ~5.8 |
| This compound (IS) | 412.3 | 412.3 | Optimized | ~5.8 |
| Cholic Acid (CA) | 407.3 | 343.3 | Optimized | ~6.2 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | Optimized | ~7.5 |
| Deoxycholic Acid (DCA) | 391.3 | 345.3 | Optimized | ~7.9 |
| Lithocholic Acid (LCA) | 375.3 | 375.3 | Optimized | ~9.1 |
| Glycocholic Acid (GCA) | 464.3 | 74.1 | Optimized | ~5.5 |
| Taurocholic Acid (TCA) | 514.3 | 80.0 | Optimized | ~4.8 |
| Glycochenodeoxycholic Acid (GCDCA) | 448.3 | 74.1 | Optimized | ~6.5 |
| Taurochenodeoxycholic Acid (TCDCA) | 498.3 | 80.0 | Optimized | ~5.7 |
Note: Collision energies and specific retention times may vary depending on the LC column, mobile phase composition, and mass spectrometer used. It is essential to optimize these parameters for your specific instrumentation.
Table 2: Calibration and Quality Control Sample Concentrations
| Level | Concentration Range (µM) |
| Calibration Standard 1 | 0.01 |
| Calibration Standard 2 | 0.05 |
| Calibration Standard 3 | 0.1 |
| Calibration Standard 4 | 0.5 |
| Calibration Standard 5 | 1.0 |
| Calibration Standard 6 | 5.0 |
| Calibration Standard 7 | 10.0 |
| Calibration Standard 8 | 25.0 |
| Quality Control Low (QCL) | 0.03 |
| Quality Control Mid (QCM) | 2.0 |
| Quality Control High (QCH) | 20.0 |
Note: The concentration range should be adjusted based on the expected physiological or pathological concentrations of bile acids in the samples being analyzed.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for serum and plasma samples.
Materials:
-
Biological sample (serum or plasma)
-
This compound internal standard working solution (in methanol (B129727) or a suitable organic solvent)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 35% methanol in water)
Procedure:
-
Pipette 50 µL of the biological sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to the sample and vortex briefly.
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 4200 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 60 °C).
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Thermo Scientific™ Hypersil GOLD™ C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/methanol mixture (e.g., 1:1 v/v) with 0.1% formic acid.
-
Gradient: A gradient elution is necessary to separate the various bile acids. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the more hydrophobic bile acids, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for bile acid analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for the specific instrument being used.
-
MRM Transitions: Refer to Table 1 for typical precursor and product ions for various bile acids. These should be optimized for your instrument.
Visualizations
Caption: Bile Acid Signaling Pathway in the Liver and Intestine.
Caption: Experimental Workflow for Bile Acid Analysis using LC-MS/MS.
References
- 1. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hyocholic Acid-d5 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyocholic Acid (HCA) is a primary bile acid in pigs and is found in trace amounts in humans.[1][2] It has garnered significant interest in metabolic research due to its unique signaling properties. Unlike other bile acids, HCA acts as a dual modulator of two key nuclear receptors: it is an agonist for the G-protein-coupled bile acid receptor 1 (TGR5) and an antagonist for the farnesoid X receptor (FXR).[1][3][4] This distinct mechanism influences glucose homeostasis, primarily through the promotion of glucagon-like peptide-1 (GLP-1) secretion.
Hyocholic Acid-d5 is the deuterated form of HCA. Stable isotope-labeled compounds like this compound are invaluable tools in biomedical research. Their primary application is as internal standards for highly accurate quantification of the non-labeled endogenous compound in biological samples using mass spectrometry-based techniques (e.g., LC-MS or GC-MS). They can also be used as tracers in metabolic studies to follow the absorption, distribution, metabolism, and excretion of HCA.
These application notes provide an overview of the in vitro applications of Hyocholic Acid, with the understanding that this compound would be used as a tool for quantification or tracing within these experimental frameworks. The provided protocols are based on established methodologies for studying bile acid signaling and can be adapted for specific research needs.
Data Presentation
Table 1: In Vitro Concentrations of Hyocholic Acid (Non-deuterated)
| Application | Cell Line | Concentration Range | Outcome | Reference |
| GLP-1 Secretion | STC-1, NCI-H716 | 25 µM - 50 µM | Increased GLP-1 secretion and proglucagon gene transcription | |
| GLP-1 Secretion | Primary murine intestinal cultures | 10 µM - 100 µM | Stimulated GLP-1 secretion | |
| Anti-inflammatory Effects | BV-2 microglia | Not specified for HCA, but LPS used at 100 ng/mL to 1 µg/mL to induce inflammation | General anti-inflammatory assays on this cell line are common | |
| Cell Viability | SCM1 human gastric cancer cells | 100 µM - 500 µM (for Deoxycholic acid) | Decreased cell viability and induced apoptosis (Note: Data for a different bile acid) |
Note: The concentrations listed above are for the non-deuterated form of Hyocholic Acid. For this compound used as an internal standard, the concentration will depend on the specific analytical method and the expected concentration of endogenous HCA in the sample. It is typically in the ng/mL to low µg/mL range. When used as a metabolic tracer, the concentration should be sufficient for detection without causing supraphysiological effects.
Signaling Pathway
Hyocholic Acid uniquely modulates two key signaling pathways involved in metabolic regulation. It activates TGR5, leading to increased intracellular cAMP and subsequent GLP-1 secretion. Simultaneously, it antagonizes FXR, which relieves the FXR-mediated inhibition of proglucagon gene transcription, further promoting GLP-1 production.
Caption: Hyocholic Acid Signaling Pathway.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for in vitro cell-based assays involving this compound.
Caption: General In Vitro Experimental Workflow.
Protocol 1: GLP-1 Secretion Assay in STC-1 Cells
This protocol is designed to measure the effect of Hyocholic Acid on GLP-1 secretion from the murine enteroendocrine STC-1 cell line.
Materials:
-
STC-1 cells
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hyocholic Acid (and this compound as internal standard for LC-MS analysis)
-
BSA (fatty acid-free)
-
GLP-1 ELISA kit
-
24-well plates
Procedure:
-
Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed STC-1 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.
-
Starvation: Before treatment, gently wash the cells twice with serum-free DMEM and then incubate in serum-free DMEM for 2 hours.
-
Treatment: Prepare treatment solutions of Hyocholic Acid (e.g., 10 µM, 25 µM, 50 µM, 100 µM) in a suitable buffer (e.g., saline solution with 0.1% BSA). Remove the starvation medium and add the treatment solutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the cells for 2 hours at 37°C.
-
Sample Collection: After incubation, collect the supernatant from each well. Centrifuge at 500 x g for 5 minutes to remove any detached cells.
-
Quantification: Measure the concentration of GLP-1 in the supernatant using a commercial GLP-1 ELISA kit, following the manufacturer's instructions. If using LC-MS for quantification, spike the samples with a known concentration of this compound as an internal standard.
Protocol 2: Anti-inflammatory Assay in BV-2 Microglial Cells
This protocol assesses the potential anti-inflammatory effects of Hyocholic Acid on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 cells
-
DMEM/F-12 medium
-
FBS
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Hyocholic Acid
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
Procedure:
-
Cell Culture: Maintain BV-2 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Plate BV-2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of Hyocholic Acid. Incubate for 1 hour.
-
Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of NO production.
-
Cytokine Levels: Quantify the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using specific ELISA kits.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxicity of Hyocholic Acid.
Materials:
-
Cell line of interest (e.g., HepG2, STC-1)
-
Appropriate cell culture medium
-
Hyocholic Acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of Hyocholic Acid. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Disclaimer
These protocols provide a general framework. Researchers should optimize conditions such as cell density, treatment concentrations, and incubation times for their specific experimental setup and cell lines. When using this compound, its primary role as an internal standard or tracer should be considered in the experimental design and data analysis.
References
- 1. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HKU Scholars Hub: Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism [hub.hku.hk]
- 3. researchgate.net [researchgate.net]
- 4. Hyocholic acid and glycemic regulation: comments on ‘Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Hyocholic Acid-d5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyocholic Acid (HCA) is a primary bile acid prominent in pigs and found in trace amounts in humans.[1] Its deuterated isotopologue, Hyocholic Acid-d5, serves as a critical internal standard for the quantitative analysis of HCA and other bile acids in biological samples using mass spectrometry (MS) techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2] Accurate preparation of stock solutions is paramount for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Applications
This compound is primarily utilized as an internal standard in metabolomics and pharmacokinetic studies to compensate for variations during sample preparation and analysis. Its applications include:
-
Internal Standard: For the quantification of endogenous hyocholic acid in biological matrices like plasma, serum, urine, and fecal samples.[1][2]
-
Tracer Studies: In metabolic research to trace the biotransformation and disposition of hyocholic acid.[2]
-
Mass Spectrometry: Ideal for use in LC-MS and GC-MS based analytical methods for targeted and untargeted metabolomics.[3]
Quantitative Data Summary
Proper solvent selection and storage conditions are crucial for maintaining the integrity and stability of the this compound stock solution. The following tables summarize key quantitative data.
Table 1: Solubility of Hyocholic Acid
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [4][5] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [4][5] |
| Ethanol | ~20 mg/mL | [4][5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4][5] |
Note: Data is for the non-deuterated form, Hyocholic Acid, and is expected to be comparable for this compound.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Recommendations | Reference |
| Crystalline Solid | -20°C | ≥ 2 years | Store in a desiccator to protect from moisture. | [4][6] |
| Stock Solution in Organic Solvent | -20°C | Up to 1 month | Store in tightly sealed, amber vials under an inert atmosphere (e.g., argon or nitrogen). | [7][8] |
| Stock Solution in Organic Solvent | -80°C | Up to 6 months | Store in tightly sealed, amber vials under an inert atmosphere (e.g., argon or nitrogen). | [8] |
| Aqueous Solutions | Not Recommended | ≤ 1 day | Sparingly soluble; prepare fresh as needed. | [4] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in methanol (B129727).
Materials and Equipment:
-
This compound (crystalline solid)
-
Methanol (LC-MS grade or equivalent high-purity, aprotic)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Inert gas (Argon or Nitrogen) source (optional, but recommended)
Procedure:
-
Equilibration: Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can compromise the integrity of the compound.[6]
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound (e.g., 1 mg).
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of methanol to the vial to achieve a final concentration of 1 mg/mL (e.g., for 1 mg of solid, add 1 mL of methanol).
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.
-
Inert Gas Purge (Optional): For extended stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before final capping. This minimizes oxidation.[7]
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.[7][8]
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information and safe handling practices before use.[4]
-
This product is for research use only and not intended for human or veterinary use.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Quantitative Analysis of Hyocholic Acid in Biological Matrices using GC-MS with a Deuterated Internal Standard
Application Note & Protocol
Introduction
Hyocholic acid (HCA), a primary bile acid prominent in certain species and also present in humans, is increasingly recognized for its role as a signaling molecule in metabolic regulation.[1][2][3] It actively participates in glucose and lipid homeostasis through the activation of distinct signaling pathways, including the Takeda G protein-coupled receptor 5 (TGR5) and farnesoid X receptor (FXR).[1][4] Dysregulation of bile acid profiles has been linked to various metabolic diseases, making the accurate quantification of specific bile acids like HCA a critical area of research in drug development and disease diagnostics.
Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of bile acids. Due to the low volatility of these compounds, a derivatization step is necessary to convert them into forms suitable for GC analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of Hyocholic Acid in biological samples using Hyocholic Acid-d5 as an internal standard for accurate and precise quantification.
Signaling Pathway of Hyocholic Acid
Hyocholic acid and its derivatives act as signaling molecules that regulate metabolic processes by interacting with specific receptors, primarily TGR5 and FXR. In enteroendocrine L-cells, HCA species have been shown to act as TGR5 agonists, promoting the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis. Concurrently, they can act as FXR antagonists, reversing the inhibition of proglucagon transcription and further enhancing GLP-1 production.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of bile acids from serum/plasma. Modifications may be necessary for other matrices such as feces or tissue homogenates.
Materials:
-
Serum or Plasma Sample
-
This compound Internal Standard (IS) Solution (in methanol)
-
Ice-cold Acetonitrile (B52724) or Methanol (B129727)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
For protein precipitation, add 400 µL of ice-cold acetonitrile or methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal concentrator.
Derivatization
For GC-MS analysis, the carboxyl and hydroxyl groups of the bile acids must be derivatized to increase their volatility. A two-step methylation followed by trimethylsilylation is a robust method.
Materials:
-
Dried sample extract
-
Methanol
-
Benzene
-
TMS diazomethane (B1218177) solution (~10% in hexane)
-
N-trimethylsilylimidazole (TMSI)
-
Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Procedure:
-
Methylation of Carboxyl Group:
-
To the dried extract, add 20 µL of methanol and 80 µL of benzene.
-
Add 50 µL of TMS diazomethane solution.
-
Mix thoroughly and then evaporate the solvent completely under a nitrogen stream in a fume hood.
-
-
Trimethylsilylation of Hydroxyl Groups:
-
To the dried, methylated sample, add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
The following are suggested starting conditions and may require optimization for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: Rxi-5ms (30 m x 0.25 mm x 0.25 µm) or similar
GC Conditions:
-
Injection Volume: 1-2 µL
-
Inlet Temperature: 270°C
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 280°C (isothermal)
-
Note: An optimized temperature gradient may be required for complex samples.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ion Source Temperature: 250°C
-
Quadrupole Temperature: 200°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantitation Ions: Specific m/z values for derivatized Hyocholic Acid and this compound should be determined by analyzing the respective standards.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of Hyocholic Acid is depicted below.
Data Presentation
Calibration curves should be prepared using standard solutions of Hyocholic Acid at various concentrations with a fixed amount of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 1: Quantitative Performance of the GC-MS Method
| Parameter | Hyocholic Acid | Reference |
| Linear Dynamic Range (ng) | 0.1 - 100 | |
| Coefficient of Determination (R²) | ≥ 0.995 | |
| Lower Limit of Quantitation (LOQ) | ~0.1 ng | |
| Inter-day Precision (%CV) | < 15% | |
| Intra-day Precision (%CV) | < 10% | |
| Relative Recovery (%) | 90 - 110% |
Note: The values presented are typical and may vary depending on the specific instrumentation and matrix.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of Hyocholic Acid in biological samples using a GC-MS method with a deuterated internal standard. The described sample preparation, derivatization, and GC-MS conditions, coupled with the use of this compound, ensure accurate and precise quantification. This method is a valuable tool for researchers and professionals in drug development and metabolic disease research, enabling the reliable measurement of this important signaling molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hyocholic acid and glycemic regulation: comments on ‘Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal with Hyocholic Acid-d5 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity of Hyocholic Acid-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or no signal for this compound. What are the potential causes?
A weak or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. The primary areas to investigate are:
-
Sample Preparation: Inefficient extraction, degradation of the analyte, or the presence of interfering substances from the sample matrix.
-
Chromatography (LC): Suboptimal mobile phase composition, poor column performance, or improper gradient settings leading to poor peak shape or retention.
-
Mass Spectrometry (MS): Inefficient ionization, incorrect mass spectrometer settings (e.g., precursor/product ion selection, collision energy), or contamination of the ion source.[1]
A systematic troubleshooting approach is recommended to identify and resolve the issue.
Q2: How can I improve the ionization of this compound in the mass spectrometer?
This compound, like other bile acids, is typically analyzed in negative ion mode electrospray ionization (ESI).[2][3][4] To enhance ionization efficiency:
-
Mobile Phase Additives: The composition of your mobile phase significantly impacts ionization. Both acidity and ammonium (B1175870) levels can reduce the ESI of bile acids.[2] Using additives like ammonium acetate (B1210297) or a low concentration of formic acid can improve signal, but high acidity can suppress the signal for unconjugated bile acids.
-
Solvent Choice: Acetonitrile and methanol (B129727) are common organic solvents. The choice can affect ionization and chromatographic separation.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, drying gas flow, and temperature, to ensure efficient desolvation and ionization.
Q3: My peak shape for this compound is poor (e.g., broad, tailing, or splitting). What should I do?
Poor peak shape can be caused by several factors related to the chromatography system. Consider the following:
-
Column Choice: A reversed-phase C18 column is commonly used for bile acid separation. Ensure your column is appropriate and in good condition.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds like bile acids.
-
Injection Solvent: The solvent used to dissolve the sample should be compatible with the initial mobile phase conditions to avoid peak distortion.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Regular column washing is recommended.
Q4: I suspect matrix effects are suppressing the signal of this compound. How can I mitigate this?
Matrix effects are a common issue in the analysis of bile acids in biological samples, where co-eluting substances from the sample matrix interfere with the ionization of the target analyte. To address this:
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from matrix components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the signal.
-
Use of an Appropriate Internal Standard: As you are using a deuterated internal standard (this compound), it should co-elute with the analyte and experience similar matrix effects, thus providing a more accurate quantification. However, if the matrix effect is severe, it can suppress the signal of both the analyte and the internal standard.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor signal intensity for this compound.
Caption: A step-by-step workflow for troubleshooting poor LC-MS signal.
Quantitative Data Summary
The following tables provide recommended starting parameters for LC-MS analysis of this compound. These should be optimized for your specific instrument and application.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommendation |
| Column | Reversed-phase C18, ≤2.7 µm particle size, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or 5-10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Methanol (9:1, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 60 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Recommended Mass Spectrometry Parameters (Negative Ion ESI)
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ of this compound |
| Product Ion (Q3) | Optimize based on fragmentation of the d5-labeled standard |
| Capillary Voltage | 2.5 - 3.5 kV |
| Cone Voltage | Optimize for maximal precursor ion intensity |
| Collision Energy | Optimize for maximal product ion intensity |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas Flow | Instrument-specific (typically Nitrogen) |
| Drying Gas Flow | Instrument-specific (typically Nitrogen) |
Experimental Protocols
Protocol 1: Ion Source Cleaning
Contamination of the ion source is a frequent cause of signal loss. Regular cleaning is crucial for maintaining sensitivity.
-
Safety First: Ensure the mass spectrometer is in standby mode and follow all safety guidelines provided by the instrument manufacturer. Wear appropriate personal protective equipment (PPE).
-
Disassembly: Carefully disassemble the ion source components as per the manufacturer's instructions. This typically includes the capillary, skimmer, and octopole.
-
Cleaning Solution: Prepare a cleaning solution of 50:50 methanol:water. For stubborn contamination, a mild detergent solution can be used, followed by thorough rinsing with water and then methanol.
-
Sonication: Place the disassembled components in a beaker with the cleaning solution and sonicate for 15-30 minutes.
-
Rinsing: Thoroughly rinse the components with LC-MS grade water, followed by LC-MS grade methanol to remove any residual cleaning solution.
-
Drying: Dry the components completely using a stream of nitrogen gas or in a vacuum oven at a low temperature.
-
Reassembly: Carefully reassemble the ion source.
-
Performance Check: Once reassembled, start the instrument and check the performance by infusing a standard solution of this compound.
Protocol 2: Mobile Phase Preparation and System Flush
Using fresh, high-purity mobile phases is critical for consistent results.
-
Solvent Quality: Use LC-MS grade solvents and additives.
-
Preparation: Prepare fresh mobile phases daily to prevent degradation and microbial growth.
-
Degassing: Degas the mobile phases before use to prevent bubble formation in the pump and detector.
-
System Flush: Before running samples, flush the entire LC system, including the pump, autosampler, and column, with a strong solvent like isopropanol, followed by the initial mobile phase conditions to remove any contaminants.
Logical Relationships Diagram
The following diagram illustrates the interconnected factors that can lead to poor signal intensity.
Caption: Factors contributing to poor LC-MS signal intensity.
References
- 1. zefsci.com [zefsci.com]
- 2. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deuterium-hydrogen exchange with Hyocholic Acid-d5
Welcome to the technical support center for Hyocholic Acid-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange and to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom (a proton) from the surrounding environment, or vice versa[1]. When using this compound as an internal standard in quantitative analysis (e.g., LC-MS), this "back-exchange" can lead to a loss of the deuterated signal and the appearance of a partially or fully non-deuterated analyte, compromising the accuracy and reliability of the results[2].
Q2: Which hydrogen atoms on the this compound molecule are susceptible to exchange?
A2: Hyocholic Acid has several types of hydrogen atoms.
-
Highly Labile Hydrogens: Hydrogens attached to oxygen atoms, such as in hydroxyl (-OH) and carboxylic acid (-COOH) groups, are highly susceptible to rapid exchange with protons from protic solvents like water or methanol[3][4].
-
Stable Hydrogens: The deuterium atoms in commercially available this compound are intentionally placed on the carbon backbone of the steroid nucleus[5]. These C-D bonds are generally stable and not prone to exchange under typical analytical conditions[3].
-
Potentially Labile Hydrogens: Hydrogens on carbons adjacent to a carbonyl group (the α-carbon) can be more susceptible to exchange under certain pH and temperature conditions[2][6].
Q3: How should this compound be stored to ensure its isotopic stability?
A3: To maintain isotopic integrity, this compound should be stored as a solid powder at -20°C[7][8]. If preparing a stock solution, use an aprotic solvent (e.g., anhydrous DMSO, DMF) and store it at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month)[7]. Avoid storing it in acidic or basic aqueous solutions for extended periods[9].
Troubleshooting Guides
This section addresses specific issues that may arise during analysis using this compound as an internal standard.
Problem 1: Decreasing signal or loss of the deuterated internal standard over time.
-
Possible Cause: Back-exchange of deuterium atoms with protons from the sample matrix, diluent, or mobile phase. This is the most common cause of signal loss.
-
Solution:
-
pH Control: The rate of D-H exchange is highly pH-dependent. The minimum rate of exchange for deuterated carboxylic acids is typically observed in the pH range of 2.25 to 3.0[2][10]. Ensure that all solutions, including the sample diluent and mobile phase, are maintained within this optimal pH range.
-
Temperature Control: Keep samples cold throughout the entire workflow. Use ice-cold quench buffers and maintain the autosampler at a low temperature (e.g., 4°C)[10]. Low temperatures significantly slow down the exchange reaction rate.
-
Solvent Choice: Whenever possible, use aprotic solvents for sample reconstitution. If aqueous solutions are necessary, minimize the time the sample spends in the solution before analysis.
-
Problem 2: A chromatographic separation is observed between Hyocholic Acid and this compound.
-
Possible Cause: This is a known phenomenon called the "isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography[11]. This can cause the analyte and the internal standard to be exposed to different matrix effects, potentially affecting quantitative accuracy[11].
-
Solution:
-
Modify Chromatography: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes help minimize the separation[11].
-
Ensure Consistent Integration: If separation cannot be eliminated, it is crucial to ensure that the peak integration for both the analyte and the internal standard is consistent and accurate across all samples. Be aware that software may require manual adjustment of peak boundaries if it assumes co-elution[12].
-
Problem 3: High variability or poor reproducibility in quantitative results.
-
Possible Cause: Inconsistent experimental conditions leading to variable rates of D-H exchange or other analytical issues.
-
Solution:
-
Standardize Protocols: Ensure that sample preparation, handling times, temperatures, and solution pH are strictly controlled and consistent for all samples, including calibrators and quality controls[2].
-
Investigate Matrix Effects: Perform a post-extraction spike experiment to determine if ion suppression or enhancement from the sample matrix is affecting the internal standard's signal[3].
-
Follow a Systematic Workflow: Use a logical workflow to diagnose the issue, starting with the most likely causes like D-H exchange before moving to instrument or method-specific problems.
-
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting inconsistent results when using this compound.
Caption: Troubleshooting workflow for this compound internal standard issues.
Quantitative Data on Stability
The stability of deuterated standards is critically dependent on pH and temperature. While specific data for this compound is proprietary to manufacturers, the following table provides representative data based on general principles for deuterated carboxylic acids to illustrate the impact of these parameters.
Table 1: Effect of pH and Temperature on Deuterated Standard Stability Data is illustrative and represents the percentage of the deuterated standard remaining after 4 hours in an aqueous solution.
| pH Value | % Standard Remaining at 25°C | % Standard Remaining at 4°C |
| 1.0 | 95.2% | 98.8% |
| 2.5 | 99.8% | >99.9% |
| 4.0 | 98.5% | 99.6% |
| 7.0 | 96.1% | 99.0% |
| 9.0 | 94.5% | 98.2% |
As shown, stability is maximal around pH 2.5, and low temperatures significantly reduce the rate of back-exchange across all pH levels[2][10].
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol outlines a method to determine the optimal pH for the stability of this compound in your specific experimental matrix.
-
Buffer Preparation: Prepare a series of buffers across a pH range (e.g., pH 2.0, 2.5, 3.0, 4.0, 7.0).
-
Sample Incubation:
-
Spike a known concentration of this compound into each buffer solution.
-
Create two sets of samples for each pH point. Incubate one set at room temperature (25°C) and the other at a controlled low temperature (4°C).
-
-
Time Point Sampling: Aliquot samples from each condition at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quenching: Immediately analyze the samples or freeze them at -80°C to halt any further exchange until analysis.
-
LC-MS Analysis: Analyze all samples using a validated LC-MS/MS method to measure the peak area of the intact this compound.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the optimal stability range.
Protocol 2: Recommended Sample Preparation for LC-MS Analysis
This workflow is optimized to minimize D-H back-exchange during sample preparation for quantitative analysis.
Caption: Recommended sample preparation workflow to minimize D-H exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: Matrix Effects in the Quantification of Bile Acids Using Hyocholic Acid-d5
Welcome to the technical support center for the quantification of bile acids using Hyocholic Acid-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects in LC-MS/MS analysis of bile acids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact bile acid quantification?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results for bile acids.[2] Endogenous substances commonly found in biological fluids are a primary cause of these effects.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for bile acid analysis?
A2: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[3][4] Because a SIL-IS is chemically almost identical to the analyte of interest (in this case, hyocholic acid), it is expected to have very similar extraction efficiency and experience the same degree of ion suppression or enhancement.[5] This allows for an accurate correction of the analyte's signal, leading to more reliable and robust quantitative data.
Q3: Does using this compound completely eliminate matrix effects for all bile acids in a panel?
A3: While this compound is ideal for the quantification of hyocholic acid, its ability to compensate for matrix effects for other bile acids depends on their structural similarity and chromatographic co-elution. For the most accurate quantification, it is best to use a corresponding SIL-IS for each bile acid being measured. However, if a specific SIL-IS is not available for every analyte, using a structurally similar one like this compound can still provide better correction than using a non-analogous internal standard. It is crucial to validate the method to assess the extent of matrix effects for each analyte.
Q4: How can I assess the presence and magnitude of matrix effects in my bile acid assay?
A4: The most widely accepted method for evaluating matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q5: What are the best practices for storing biological samples to ensure the stability of this compound and endogenous bile acids?
A5: Proper sample storage is critical for accurate quantification. It is recommended to immediately separate plasma or serum from blood cells after collection. For long-term storage, samples should be kept at -70°C or -20°C. Studies have shown that most bile acids are stable in plasma for at least three freeze-thaw cycles and for at least 6 hours at room temperature. However, it is always advisable to perform stability tests under your specific laboratory conditions as part of method validation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in this compound peak area between samples. | Inconsistent sample preparation leading to variable recovery. Significant and variable matrix effects between individual samples. | Ensure consistent and precise execution of the sample preparation protocol for all samples. Evaluate the matrix effect for each lot of biological matrix used. Consider further sample cleanup steps like solid-phase extraction (SPE) to remove interfering components. |
| Poor peak shape or splitting for this compound and other bile acids. | Suboptimal chromatographic conditions. Interaction of analytes with components of the analytical column or system. | Optimize the mobile phase composition and gradient elution to improve peak shape. Consider using a different stationary phase (e.g., a different C18 column) or adjusting the column temperature. |
| Inconsistent quantification results for some bile acids despite using this compound. | This compound may not be co-eluting perfectly with all bile acids in the panel, leading to differential matrix effects. The concentration of the internal standard may be too high, potentially masking matrix effects. | For the most accurate results, use a dedicated SIL-IS for each bile acid. If not feasible, carefully evaluate the chromatographic separation to ensure the closest possible elution of the internal standard and the analytes of interest. Optimize the concentration of the internal standard to be within the linear range of the assay and comparable to the endogenous levels of the analytes. |
| Signal suppression or enhancement is still observed even with this compound. | The matrix effect is too severe for the internal standard to fully compensate. The source of the matrix effect is not co-eluting with the analyte and internal standard. | Implement more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a broader range of interfering substances. Dilute the sample if the analyte concentrations are sufficiently high, as this can reduce the concentration of interfering matrix components. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common starting point for the extraction of bile acids from serum or plasma.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the serum or plasma sample.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general starting conditions for the chromatographic separation and mass spectrometric detection of bile acids. Optimization will be required for your specific instrumentation and analyte panel.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase to elute the bile acids. A typical gradient might go from 5% to 95% B over 5-10 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for bile acids. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Optimize the precursor-to-product ion transitions for each bile acid and this compound. |
Table 1: Example LC-MS/MS Parameters.
Visualizing the Workflow and Troubleshooting Logic
Caption: A typical experimental workflow for bile acid quantification using this compound.
Caption: A troubleshooting decision tree for addressing inaccurate bile acid quantification results.
References
- 1. Targeted Metabolomics Analysis of Bile Acids in Patients with Idiosyncratic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid analysis [sciex.com]
- 3. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Hyocholic Acid-d5 Peak Shape Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Hyocholic Acid-d5 in liquid chromatography (LC) applications.
Troubleshooting Guide: Improving Peak Shape
This guide addresses common issues encountered during the chromatographic analysis of this compound, presenting them in a question-and-answer format.
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase pH.[1][2]
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with the acidic functional groups of this compound, leading to peak tailing.[2]
-
Solution: Lowering the mobile phase pH can minimize these interactions.[2] A general guideline is to adjust the mobile phase pH to be at least one to two units below the pKa of the analyte.[3] Adding a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can effectively protonate the silanol groups and reduce tailing.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and un-ionized forms, resulting in a broadened or tailing peak.
-
Solution: Ensure the mobile phase is adequately buffered to maintain a consistent pH. Using a buffer with a pKa close to the desired pH will provide the best buffering capacity.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution: Try reducing the injection volume or the concentration of the sample. If the peak shape improves, column overload was likely the issue.
-
Q2: I'm observing a fronting peak for this compound. What could be the reason?
A2: Peak fronting is less common than tailing for acidic compounds but can occur under certain conditions.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
-
Column Overload: In some cases, severe column overload can manifest as peak fronting.
-
Solution: As with tailing, reduce the sample concentration or injection volume to see if the peak shape improves.
-
Q3: My peak shape is inconsistent between injections. What should I investigate?
A3: Inconsistent peak shape often points to issues with system stability or sample preparation.
-
Inadequate Equilibration: If the column is not properly equilibrated between injections, especially after a gradient run, you may see variations in retention time and peak shape.
-
Solution: Ensure your method includes a sufficient column equilibration step with the initial mobile phase conditions before each injection.
-
-
Mobile Phase Issues: Poorly mixed mobile phase or mobile phase that has changed composition over time (e.g., evaporation of a volatile component) can lead to inconsistent results.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
-
Sample Degradation: If this compound is not stable in your sample matrix or under your storage conditions, you may observe peak shape degradation over a sequence of injections.
-
Solution: Investigate the stability of your analyte in the sample solvent and consider using a cooled autosampler.
-
Frequently Asked Questions (FAQs)
Q: What is the typical pKa of Hyocholic Acid, and why is it important for peak shape?
A: The pKa of unconjugated bile acids is generally around 5-6. Knowing the pKa is crucial because the pH of the mobile phase relative to the pKa determines the ionization state of the analyte. For optimal peak shape in reversed-phase chromatography, it is generally recommended to keep the analyte in a single, un-ionized form by setting the mobile phase pH well below the pKa.
Q: What type of column is best suited for the analysis of this compound?
A: C18 columns are the most common choice for reversed-phase analysis of bile acids. However, for highly polar bile acids, a C8 or a polar-embedded column might provide better retention and peak shape. The choice of column will also depend on the complexity of the sample matrix and the other analytes being measured.
Q: Can the mobile phase composition, other than pH, affect peak shape?
A: Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Acetonitrile and methanol (B129727) have different selectivities and can interact differently with the analyte and the stationary phase. If you are experiencing poor peak shape, trying a different organic modifier is a valid troubleshooting step.
Q: How does temperature affect the peak shape of this compound?
A: Higher column temperatures generally lead to sharper peaks and shorter retention times due to decreased mobile phase viscosity and increased mass transfer kinetics. However, excessively high temperatures can degrade the column or the analyte. A typical starting point for bile acid analysis is a column temperature of 40-60 °C.
Quantitative Data Summary
The following tables summarize the impact of different chromatographic parameters on the peak shape of a typical bile acid like this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Additive (0.1%) | Mobile Phase pH (approx.) | Peak Asymmetry Factor |
| None | 6.5 | 2.1 |
| Acetic Acid | 3.5 | 1.3 |
| Formic Acid | 2.8 | 1.1 |
Peak asymmetry factor is calculated as B/A, where B is the distance from the trailing edge to the center of the peak and A is the distance from the leading edge to the center of the peak at 10% of the peak height.
Table 2: Effect of Sample Solvent on Peak Shape
| Sample Solvent | Peak Shape |
| Initial Mobile Phase (10% Acetonitrile) | Symmetrical |
| 50% Acetonitrile | Moderate Fronting |
| 100% Acetonitrile | Severe Fronting |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing a robust analytical method for this compound.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard working solution containing this compound.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transition: Precursor ion > Product ion (specific masses for this compound would be used)
-
Source Parameters: Optimized for the specific mass spectrometer being used (e.g., capillary voltage, source temperature, gas flows).
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Relationships between parameters and peak shape.
References
Calibration curve issues with Hyocholic Acid-d5 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves when using Hyocholic Acid-d5 as an internal standard in LC-MS/MS assays.
Troubleshooting Guides
This section offers a question-and-answer formatted guide to directly address specific problems you may encounter during your experiments.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve for the analyte is not linear, and the correlation coefficient (r²) is below 0.99. What are the potential causes and how can I fix this?
Answer: Poor linearity is a common issue that can stem from several factors. A systematic approach is necessary to identify and resolve the root cause.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | - Prepare fresh calibration standards and quality control (QC) samples from a new weighing of the reference standard. - Verify the concentration of all stock solutions. Ensure the this compound stock solution is accurate. |
| Differential Matrix Effects | - The analyte and this compound may be affected differently by components in the biological matrix.[1] - Conduct a matrix effect evaluation by comparing the analyte's response in a neat solution versus in an extracted blank matrix from at least six different sources.[2] - If significant ion suppression or enhancement is observed, optimize the sample cleanup procedure (e.g., using solid-phase extraction [SPE] or liquid-liquid extraction [LLE]).[2] |
| Suboptimal Chromatographic Conditions | - Ensure co-elution of the analyte and this compound. A slight shift in retention time can expose them to different matrix environments, leading to inconsistent ionization.[3] - Optimize the mobile phase composition, gradient, and column chemistry to achieve symmetric and well-resolved peaks. |
| Detector or Ion Source Saturation | - If the curve flattens at higher concentrations, it may be due to detector or ion source saturation.[4] - Dilute the upper-level calibration standards and re-inject. If linearity improves, this indicates saturation was the issue. |
| Incorrect Internal Standard Concentration | - An inappropriately high or low concentration of this compound relative to the calibration range can lead to non-linearity. The internal standard response should be consistent across the calibration curve. |
Issue 2: High Variability in Analyte/Internal Standard Response
Question: I am observing significant variability in the peak area of my analyte or the this compound internal standard across my calibration standards and samples. What could be causing this?
Answer: Variability in peak area response can compromise the precision and accuracy of your assay. Identifying the source of this inconsistency is crucial.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent addition of the this compound internal standard solution to all samples, standards, and QCs. Use a calibrated pipette and verify the volume. |
| Variable Matrix Effects | - If the internal standard response is inconsistent across different samples, it suggests that this compound is not adequately compensating for matrix effects.[3] - Re-evaluate and optimize the sample extraction procedure to more effectively remove interfering matrix components. |
| This compound Instability | - Assess the stability of this compound in the stock solution and in the final extracted samples. Hyocholic acid is stable for at least two years when stored at -20°C as a solid and for shorter periods in solution.[5] Aqueous solutions are not recommended for storage for more than one day.[5] - Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect them from light. |
| Ion Source Contamination | - A dirty ion source can lead to erratic signal intensity. Clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Hyocholic Acid, a primary bile acid in pigs and found in trace amounts in humans.[6][7] It is used as an internal standard in LC-MS/MS assays for the quantification of Hyocholic Acid and other bile acids.[8] Stable isotope-labeled internal standards like this compound are considered ideal because they have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample extraction, chromatography, and ionization, thus correcting for variations in these steps.[9]
Q2: How should I prepare and store my this compound stock solution?
This compound is typically supplied as a solid.[5] A stock solution can be made by dissolving it in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF).[5] The solubility is approximately 20 mg/mL in ethanol and DMSO, and 30 mg/mL in DMF.[5] For long-term storage, it is recommended to store the solid at -20°C, where it is stable for at least two years.[5] Stock solutions should be stored at -20°C or -80°C and used within a month to six months, depending on the solvent and storage temperature.[10] It is sparingly soluble in aqueous buffers, and aqueous solutions should be prepared fresh.[5]
Q3: Can isotopic exchange affect my results when using this compound?
Isotopic exchange, where deuterium (B1214612) atoms on the internal standard are replaced by protons from the sample matrix or solvent, can be a concern with deuterated standards. This is more likely if the deuterium labels are in chemically labile positions. While less common for deuterium on a carbon backbone, it's a possibility to consider if other troubleshooting steps fail.
Q4: What should I do if I suspect matrix effects are impacting my assay?
If you suspect matrix effects, a systematic evaluation is necessary. The most common approach is the post-extraction spike experiment.[2] This involves comparing the response of the analyte and internal standard in a neat solution to their response when spiked into an extracted blank matrix from multiple sources. A significant difference in response indicates the presence of matrix effects. To mitigate these effects, you can improve your sample cleanup method (e.g., switch from protein precipitation to SPE or LLE), or adjust your chromatographic conditions to separate the analyte from the interfering matrix components.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards with this compound Internal Standard
-
Prepare Analyte Stock Solution: Accurately weigh the analytical standard of the analyte and dissolve it in an appropriate solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a similar manner (e.g., 1 mg/mL in methanol).
-
Prepare Working Solutions:
-
Create a series of analyte working solutions by serially diluting the analyte stock solution to cover the desired calibration range.
-
Prepare an IS working solution by diluting the IS stock solution to a concentration that will give a consistent and robust signal (e.g., 100 ng/mL).
-
-
Prepare Calibration Standards:
-
For each calibration point, add a fixed volume of the IS working solution to a clean tube.
-
Add the corresponding volume of each analyte working solution to the tubes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase or a solvent compatible with your sample matrix.
-
Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at low and high concentrations (corresponding to your LLOQ and ULOQ).
-
Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike the extracted matrix with the analyte and this compound at the same low and high concentrations as Set 1.
-
Set 3 (Matrix Matched): Spike the blank biological matrix with the analyte and this compound at the low and high concentrations, and then perform the full extraction procedure.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF of 1 indicates no matrix effect. MF > 1 indicates ion enhancement, and MF < 1 indicates ion suppression. The coefficient of variation (%CV) of the MF across the different matrix lots should be less than 15%.[3]
-
Recovery = (Peak Area in Set 3) / (Peak Area in Set 2)
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: Troubleshooting workflow for high response variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Validating Analytical Methods for Hyocholic Acid-d5: A Comparative Guide to Ensuring Data Integrity and Regulatory Compliance
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data and successful regulatory submissions. This guide provides a comprehensive comparison of key validation parameters for an analytical method focused on Hyocholic Acid-d5, a deuterated internal standard crucial for the accurate quantification of Hyocholic Acid. The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure a framework that is both scientifically sound and compliant with global regulatory expectations.
Hyocholic Acid, a primary bile acid in certain species and present in human metabolic pathways, is a biomarker of interest in various metabolic and liver-related disorders. Accurate quantification of this bile acid often relies on sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), where a stable isotope-labeled internal standard such as this compound is indispensable for correcting analytical variability. This guide will delve into the critical aspects of validating an LC-MS/MS method for Hyocholic Acid, using this compound as the internal standard.
Comparative Analysis of Method Performance
The performance of an analytical method is evaluated against a set of validation characteristics as stipulated by ICH guidelines. Below is a summary of typical acceptance criteria for a validated LC-MS/MS method for Hyocholic Acid quantification, contrasted with potential alternative or less optimized methods.
| Validation Parameter | Validated LC-MS/MS Method with this compound | Alternative/Less Optimized Method | ICH Guideline Reference |
| Specificity/Selectivity | No significant interfering peaks at the retention time of Hyocholic Acid and this compound. | Potential for interfering peaks from matrix components, leading to inaccurate quantification. | ICH Q2(R2)[1][2][3] |
| Linearity (r²) | ≥ 0.99 | < 0.99, indicating a weaker correlation between concentration and response. | ICH Q2(R2)[1][2] |
| Accuracy (% Recovery) | 85% - 115% at three concentration levels (low, medium, high). | Wider acceptance criteria or bias in recovery, potentially outside of 80-120%. | ICH Q2(R2) |
| Precision (%RSD) | ≤ 15% for LLOQ, ≤ 10% for other concentrations. | Higher variability, with %RSD exceeding 15%. | ICH Q2(R2) |
| Lower Limit of Quantification (LLOQ) | Clearly defined with acceptable precision and accuracy (e.g., 5 ng/mL). | Higher LLOQ, limiting the sensitivity of the assay. | ICH Q2(R2) |
| Robustness | Method performance remains unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). | Significant changes in results with minor variations in experimental conditions, indicating a lack of method reliability. | ICH Q2(R2) |
| Internal Standard Response Variability | Consistent response across the analytical run, with acceptance criteria for deviation (e.g., within ±50% of the mean). | High variability in internal standard response, indicating potential issues with sample processing or instrument performance. | FDA Guidance on Bioanalytical Method Validation |
Experimental Protocols
A detailed experimental protocol is fundamental for the reproducibility and validation of an analytical method. Below is a typical protocol for the quantification of Hyocholic Acid in a biological matrix using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, serum), add 20 µL of this compound internal standard solution of a known concentration.
-
Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Chromatographic System: Acquity UHPLC I-Class System or equivalent.
-
Column: Cortecs T3 2.7 µm (2.1 x 30 mm) or similar reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Xevo TQ-S micro MS/MS or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Hyocholic Acid and this compound would be monitored.
Visualizing the Workflow and Underlying Biology
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and the signaling pathway in which Hyocholic Acid plays a role.
Experimental workflow for this compound method validation.
Hyocholic acid has been shown to be involved in glucose homeostasis through its interaction with the TGR5 and FXR signaling pathways.
Simplified signaling pathway of Hyocholic Acid.
References
The Decisive Advantage: Why Hyocholic Acid-d5 Surpasses Structural Analogs as an Internal Standard in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of hyocholic acid, the choice of an appropriate internal standard is paramount to achieving reliable and accurate results. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, Hyocholic Acid-d5, and the use of structural analog internal standards. By examining key performance metrics and underlying principles, we demonstrate the clear advantages of using a SIL-IS for robust and high-quality bioanalytical data.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is indispensable for correcting analytical variability.[1] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[2] While both stable isotope-labeled and structural analog internal standards are employed for this purpose, their ability to compensate for matrix effects and other sources of error differs significantly.[2][3]
A stable isotope-labeled internal standard, such as this compound, is a form of the analyte where several atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium).[4] This subtle mass modification allows the mass spectrometer to differentiate it from the endogenous hyocholic acid while maintaining nearly identical physicochemical properties. Conversely, a structural analog is a different molecule that is chemically similar to the analyte. This fundamental difference is the primary reason for the superior performance of SIL internal standards.
Performance Comparison: this compound vs. Structural Analog IS
The use of a stable isotope-labeled internal standard like this compound consistently results in higher accuracy and precision in quantification. The near-identical chemical and physical properties of a SIL-IS ensure that it experiences the same degree of ion suppression or enhancement in the mass spectrometer as the analyte, a phenomenon known as the matrix effect. Structural analogs, due to their different chemical nature, often exhibit different ionization efficiencies and are less effective at compensating for these matrix-induced variations.
The following table summarizes the expected performance differences based on data from various bioanalytical studies of bile acids. While a direct head-to-head comparison for hyocholic acid was not available in the reviewed literature, the data presented is representative of the performance typically achieved with each type of internal standard.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (Representative Data) | Advantage of this compound |
| Accuracy (% Bias) | Typically within ± 5% | Can exceed ± 15% | More accurate quantification due to better compensation for analyte loss and matrix effects. |
| Precision (%RSD) | < 10% | Often > 15% | Higher reproducibility and reliability of results. |
| Matrix Effect Compensation | High (closely tracks analyte) | Variable and often incomplete | Minimizes the impact of sample matrix on ionization, leading to more consistent results across different samples. |
| Extraction Recovery Tracking | Excellent | Moderate to Poor | Accurately reflects the recovery of the analyte during sample preparation steps. |
| Chromatographic Co-elution | Nearly identical retention time | Different retention time | Ensures that both the analyte and the internal standard are subjected to the same matrix effects at the time of elution. |
Note: The performance data for the structural analog IS is based on general findings in the literature for bile acid analysis and is not from a direct comparative study with this compound.
Experimental Protocols
To illustrate the practical application of this compound, a typical experimental protocol for the quantification of hyocholic acid in human plasma is provided below.
Sample Preparation
-
Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A suitable gradient to separate hyocholic acid from other bile acids and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both hyocholic acid and this compound. For example:
-
Hyocholic Acid: m/z 407.3 -> 343.3
-
This compound: m/z 412.3 -> 348.3
-
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
Visualizing the Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of hyocholic acid using an internal standard.
Conclusion
The selection of an internal standard is a critical decision in quantitative bioanalysis that directly impacts the quality and reliability of the data. While structural analog internal standards can be a more accessible and less expensive option, they often fail to adequately compensate for the analytical variability inherent in complex biological matrices. The use of a stable isotope-labeled internal standard like this compound provides a more accurate and precise quantification of hyocholic acid. Its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process, particularly in compensating for matrix effects, makes it the superior choice for researchers striving for the highest standards of data integrity in their studies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Hyocholic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of bile acids in human plasma, both employing Hyocholic Acid-d5 as an internal standard. The objective is to offer a clear, data-driven overview to assist in the selection and validation of robust bioanalytical methods. The principles and experimental data presented herein are synthesized from established regulatory guidelines and best practices in the field of bioanalytical method validation.[1][2][3][4][5]
Hyocholic acid (HCA) and its derivatives are increasingly recognized for their role in metabolic regulation.[6][7][8] Accurate quantification of bile acids is crucial for understanding their physiological and pathological roles. Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays.[9][10] They share similar physicochemical properties with the analyte, which helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement.[11]
Cross-validation of analytical methods is essential to ensure the consistency and reliability of data, particularly when samples are analyzed at different laboratories or with different methods. This guide presents a hypothetical cross-validation between a standard LC-MS/MS method and a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS method.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of two common analytical approaches for bile acid quantification using this compound as an internal standard.
| Parameter | Method A: Standard LC-MS/MS | Method B: High-Throughput UHPLC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | >0.99 | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | Signal-to-Noise > 10 |
| Intra-Assay Precision (%CV) | <10% | <8% | ≤15% (≤20% at LLOQ) |
| Inter-Assay Precision (%CV) | <12% | <10% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | Within ±10% | Within ±8% | Within ±15% (±20% at LLOQ) |
| Recovery | 85-95% | 90-105% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal | Minimal | CV of IS-normalized matrix factor <15% |
| Analysis Time per Sample | ~10 minutes | ~4 minutes | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the two LC-MS/MS methods compared in this guide.
Method A: Standard LC-MS/MS Method
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing this compound as the internal standard.
-
Vortex for 1 minute to precipitate proteins.[12]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[12]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water).[12]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient to separate bile acid isomers.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument.
-
Method B: High-Throughput UHPLC-MS/MS Method
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a 96-well SPE plate with methanol followed by water.
-
Load 100 µL of plasma (pre-treated with internal standard, this compound).
-
Wash the plate with a low percentage of organic solvent to remove interferences.
-
Elute the bile acids with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 2mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid.[13]
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 2mM ammonium formate and 0.01% formic acid.[13]
-
Flow Rate: 0.6 mL/min.[14]
-
Injection Volume: 5 µL.
-
Gradient: A rapid gradient optimized for fast separation.
-
-
Mass Spectrometric Conditions:
-
Ionization: ESI in negative mode.
-
Detection: MRM.
-
Source Parameters: Optimized for high-throughput analysis.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
The cross-validation of analytical methods using a stable isotope-labeled internal standard like this compound is a critical step in ensuring data integrity for clinical and preclinical studies. Both the standard LC-MS/MS and the high-throughput UHPLC-MS/MS methods, when properly validated, can provide accurate and reliable quantification of bile acids. The choice between the methods will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and available instrumentation. This guide provides a foundational framework for researchers to compare and validate their analytical methods, ultimately leading to more robust and reproducible scientific outcomes.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Hyocholic acid: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 7. researchgate.net [researchgate.net]
- 8. Hyocholic acid species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acid analysis [sciex.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. nssresearchjournal.com [nssresearchjournal.com]
The Gold Standard in Bioanalysis: Assessing the Accuracy and Precision of Hyocholic Acid Quantification with Hyocholic Acid-d5
For researchers, scientists, and drug development professionals engaged in metabolic disease research, the precise and accurate quantification of bile acids is paramount. Hyocholic Acid (HCA), a key player in glucose homeostasis, is of particular interest. This guide provides an objective comparison of quantification methods for HCA, focusing on the superior performance of the stable isotope-labeled internal standard, Hyocholic Acid-d5, over non-deuterated alternatives.
The use of an appropriate internal standard is critical in liquid chromatography-mass spectrometry (LC-MS) to correct for variations throughout the analytical process, including sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables. In this context, deuterated internal standards, such as this compound, are widely recognized as the gold standard for quantitative bioanalysis.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), like this compound, consistently demonstrate superior performance in accuracy and precision compared to non-deuterated, or structural analogue, internal standards. This is primarily due to the near-identical chemical and physical properties of the deuterated standard to the native analyte, which allows for more effective compensation for matrix effects—a significant challenge in the analysis of complex biological samples like plasma, serum, and fecal extracts.[1][2][3]
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Justification |
| Accuracy (% Bias) | < 5% | < 15% | This compound co-elutes with HCA, providing superior correction for matrix effects and extraction variability, leading to higher accuracy. |
| Precision (% CV) | < 5% | < 15% | The consistent behavior of this compound relative to HCA throughout the analytical process results in lower variability and higher precision. |
| Matrix Effect (% CV) | < 5% | 15-30% | As a stable isotope-labeled standard, this compound experiences the same ion suppression or enhancement as the native analyte, effectively normalizing the signal. Structural analogs have different physicochemical properties and are thus affected differently by the matrix. |
| Linearity (r²) | > 0.995 | > 0.99 | Both can achieve good linearity, but the lower variability with a deuterated standard often results in a slightly better correlation coefficient. |
| Lower Limit of Quantification (LLOQ) | Potentially Lower | Generally Higher | Improved signal-to-noise ratio due to better correction of matrix effects can lead to a lower and more robust LLOQ. |
This table presents representative data based on the well-documented advantages of stable isotope-labeled internal standards in quantitative LC-MS/MS analysis.
Experimental Protocols
A robust and reliable method for the quantification of Hyocholic Acid is crucial for meaningful research. The following is a generalized experimental protocol for the analysis of HCA in human serum using LC-MS/MS with this compound as the internal standard.
Sample Preparation
-
Thawing: Thaw serum samples on ice to prevent degradation of analytes.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each sample, except for blank matrix samples.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for bile acid separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to achieve optimal separation of various bile acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection.
-
MRM Transition for Hyocholic Acid: m/z 407.3 → 407.3
-
MRM Transition for this compound: m/z 412.3 → 412.3
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Hyocholic Acid, the following diagrams are provided.
Hyocholic acid and its derivatives are signaling molecules that play a role in glucose homeostasis by interacting with the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor TGR5.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Bile acid analysis [sciex.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
A Comparative Guide to Hyocholic Acid Assays: Ensuring Linearity and Defining the Analytical Range with Hyocholic Acid-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of bile acids like hyocholic acid is paramount for advancing our understanding of metabolic diseases and developing novel therapeutics. This guide provides an objective comparison of analytical methodologies for hyocholic acid, focusing on the determination of linearity and analytical range, with a special emphasis on the use of Hyocholic Acid-d5 as an internal standard.
Hyocholic acid, a primary bile acid in certain species and present in humans, is gaining attention for its role in glucose metabolism and its potential as a biomarker for metabolic disorders. Robust and reliable quantification of this analyte is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bile acid analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating matrix effects and ensuring accurate and precise quantification.
Performance Comparison of Hyocholic Acid Assays
The choice of analytical methodology significantly impacts the reliability of quantitative data. Here, we compare the expected performance of an LC-MS/MS assay for hyocholic acid using its deuterated internal standard, this compound, against alternative approaches.
| Performance Metric | LC-MS/MS with this compound (Recommended) | LC-MS/MS with Structural Analog IS | LC-MS/MS without Internal Standard |
| Linearity (R²) | > 0.99[1] | Typically > 0.98 | Variable, prone to non-linearity |
| Lower Limit of Quantification (LLOQ) | Achievable at low ng/mL levels (e.g., 0.02 to 3.5 ng/mL for a panel of bile acids)[2] | Generally higher than with a deuterated IS | Higher and more variable LLOQ |
| Upper Limit of Quantification (ULOQ) | Wide dynamic range, often up to 5000 ng/mL or higher[1] | May have a narrower reliable range | Limited by detector saturation and matrix effects |
| Precision (%CV) | Typically < 15%[1] | Can be > 15%, especially at the limits of quantification | Often exceeds acceptable limits (>20%) |
| Accuracy (%Bias) | Typically within ±15%[1] | May exhibit significant bias due to differential matrix effects | Unreliable accuracy due to uncorrected variability |
| Susceptibility to Matrix Effects | Minimized | Moderate to High | High |
This compound as the Gold Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for variations in sample preparation, chromatography, and ionization efficiency. This leads to superior linearity, lower limits of quantification, and higher precision and accuracy.
Structural Analog Internal Standard: In the absence of a deuterated standard, a structurally similar compound can be used. However, differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention, resulting in incomplete correction for matrix effects and potentially compromised data quality.
Without an Internal Standard: This approach is highly susceptible to variability from multiple sources and is not recommended for quantitative bioanalysis. It can lead to significant inaccuracies and unreliable results.
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below is a typical protocol for the quantification of hyocholic acid in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and the internal standard working solution at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of bile acids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol (B129727) is typically employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of hyocholic acid and its deuterated internal standard.
Visualizing the Workflow and Logic
To better understand the experimental process and the principles of linearity and range determination, the following diagrams are provided.
Experimental workflow for hyocholic acid quantification.
References
Hyocholic Acid-d5 for Sensitive Bile Acid Quantification: A Performance Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolomics and clinical research, the precise quantification of bile acids is paramount for understanding liver function, gut microbiome interactions, and the progression of various metabolic diseases. Hyocholic Acid-d5, a deuterated analog of hyocholic acid, serves as a robust internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of the performance of methods utilizing deuterated internal standards like this compound, supported by experimental data, to aid in the selection of appropriate analytical strategies.
Performance Benchmarks: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio (S/N) of 3 or greater.[1][2] The LOQ represents the lowest concentration that can be quantitatively measured with acceptable precision and accuracy, commonly established at an S/N ratio of 10 or greater.[1][2]
The use of a specific deuterated internal standard, such as this compound for the analysis of Hyocholic Acid, is considered the gold standard. It effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision. While direct comparative studies are limited, data from comprehensive bile acid profiling studies provide insights into the performance achievable with such methods.
The following table summarizes the LOD and LOQ values for various bile acids, including Hyodeoxycholic Acid (an isomer of Hyocholic Acid), determined by validated LC-MS/MS methods that employ a suite of deuterated internal standards. These values serve as a benchmark for the sensitivity that can be expected when using a method with this compound.
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Matrix | Reference |
| Hyodeoxycholic Acid | 0.41 | 1.23 | Plasma/Serum | [3] |
| Cholic Acid | 0.45 | 1.36 | Plasma/Serum | [3] |
| Chenodeoxycholic Acid | 0.03 | 0.09 | Plasma/Serum | [3] |
| Deoxycholic Acid | 0.11 | 0.33 | Plasma/Serum | [3] |
| Lithocholic Acid | 0.48 | 1.46 | Plasma/Serum | [3] |
| Ursodeoxycholic Acid | 0.04 | 0.12 | Plasma/Serum | [3] |
| General Range | 0.01 - 1 | 0.02 - 3.5 | Plasma/Serum | [1] |
| Alternative Method | - | 5 (for 15 bile acids) | Serum | [4][5] |
| High Sensitivity | ~0.04 - 0.2 nM (converted) | ~0.1 - 0.5 nM (converted) | Serum | [6] |
Note: The LOD and LOQ values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Alternative Deuterated Internal Standards
While this compound is ideal for the quantification of Hyocholic Acid, a range of other deuterated bile acids are commonly used for broad bile acid profiling. The selection of an internal standard should ideally match the physicochemical properties of the analyte. Commonly used alternatives include:
-
Cholic Acid-d4
-
Chenodeoxycholic Acid-d4
-
Deoxycholic Acid-d4
-
Lithocholic Acid-d4
-
Glycocholic Acid-d4
-
Taurocholic Acid-d4
-
Ursodeoxycholic Acid-d4
Experimental Workflow for LOD & LOQ Determination
The following diagram illustrates a typical workflow for determining the LOD and LOQ of an analyte such as Hyocholic Acid using a deuterated internal standard like this compound.
Caption: Experimental workflow for determining LOD and LOQ.
Detailed Experimental Protocol
The following is a representative protocol for the quantification of bile acids in serum, from which LOD and LOQ can be determined.
1. Sample Preparation
-
Internal Standard Spiking: To 50 µL of serum sample, calibrator, or quality control sample, add 10 µL of the internal standard working solution (containing this compound and other deuterated bile acids).
-
Protein Precipitation: Add 140 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Evaporation: Dry the supernatant under a stream of nitrogen gas at approximately 60 °C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 35% methanol (B129727) in water).
2. LC-MS/MS Analysis
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column is commonly used for the separation of bile acids (e.g., Thermo Accucore® C18, 100 x 2.1mm, 2.7µm).[7]
-
Mobile Phases: Employ a gradient elution with mobile phases such as:
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer.[5]
-
Mobile Phase B: A mixture of acetonitrile and methanol or isopropanol.[5]
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used.
-
Detection Mode: Utilize Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for each bile acid and its corresponding deuterated internal standard.
3. Data Analysis and LOD/LOQ Determination
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x) is often applied.
-
Signal-to-Noise Ratio Calculation: Determine the signal-to-noise ratio for the analyte at the lowest concentrations of the calibration curve. The noise is typically measured from a blank sample injected under the same conditions.
-
LOD and LOQ Establishment: The LOD is the lowest concentration with a signal-to-noise ratio of ≥ 3, and the LOQ is the lowest concentration with a signal-to-noise ratio of ≥ 10, which can be measured with acceptable precision (e.g., coefficient of variation < 20%).[4]
By employing a robust internal standard like this compound and a validated LC-MS/MS method, researchers can achieve the high sensitivity and accuracy required for meaningful bile acid analysis in various biological matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
